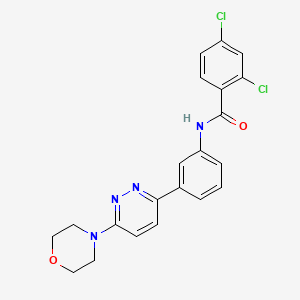

2,4-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Description

The compound 2,4-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a benzamide derivative featuring a 2,4-dichlorinated benzoyl group linked to a phenyl ring substituted with a 6-morpholinopyridazine moiety.

Properties

IUPAC Name |

2,4-dichloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2N4O2/c22-15-4-5-17(18(23)13-15)21(28)24-16-3-1-2-14(12-16)19-6-7-20(26-25-19)27-8-10-29-11-9-27/h1-7,12-13H,8-11H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCXLLGSNXANAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the pyridazinyl intermediate: This involves the reaction of a suitable pyridazine derivative with morpholine under reflux conditions.

Coupling with the benzamide core: The pyridazinyl intermediate is then coupled with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Nucleophilic substitution: The dichloro groups can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium thiolate or primary amines in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

Substitution products: Various substituted derivatives depending on the nucleophile used.

Oxidation products: Oxidized derivatives with additional functional groups.

Reduction products: Reduced derivatives with fewer double bonds or oxygen functionalities.

Coupling products: Complex biaryl or polyaryl structures.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Research indicates that the morpholinopyridazine moiety can enhance the compound's efficacy against various diseases.

- Anticancer Activity : Preliminary studies suggest that 2,4-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide exhibits cytotoxic effects against certain cancer cell lines. Its mechanism may involve the inhibition of specific kinases involved in cancer progression, making it a candidate for further investigation in oncology .

Antimicrobial Properties

The compound has shown promise in antimicrobial applications. Sulfonamides, a related class of compounds, are known for their antibacterial properties. Similar mechanisms may be present in this compound due to its structural features.

- Fungicidal and Antibacterial Activity : Studies have indicated that compounds with similar structures possess significant antibacterial and antifungal activities, suggesting that this compound could be effective against various pathogens .

Drug Development

The unique structural characteristics of this compound make it a valuable candidate in drug formulation.

- Targeted Therapy : The compound’s ability to selectively target specific proteins involved in disease pathways positions it as a potential agent in targeted therapy approaches, particularly in cancer treatment and other chronic diseases .

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Accessibility : High-yield synthesis (e.g., 98% for compound 12 ) contrasts with lower yields in more complex derivatives (e.g., 54% for compound 14 ), indicating that steric and electronic effects of substituents impact reaction efficiency.

- Biological Activity: Analogs like compound 12 (Trypanosoma brucei inhibition) and compound 2 (macrophage migration inhibition) suggest that the 2,4-dichlorobenzamide scaffold is versatile for diverse targets .

- Computational Tools : Programs like SHELX (for crystallography) and Mercury (for crystal packing analysis) are critical for elucidating structure-activity relationships in benzamide derivatives .

Biological Activity

2,4-Dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzanilides, characterized by an anilide group. Its molecular formula is , with a molecular weight of approximately 429.43 g/mol. The structural representation can be summarized as follows:

- IUPAC Name : this compound

- Chemical Structure :

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives targeting the bacterial division protein FtsZ have shown promising results against multidrug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRSA (Vancomycin-resistant Staphylococcus aureus) .

| Compound | Target | Activity | Reference |

|---|---|---|---|

| A14 | FtsZ | Potent against MRSA | |

| This compound | FtsZ | Antibacterial activity (potential) |

Anticancer Activity

The compound's structural analogs have been evaluated for their efficacy as microtubule-targeting agents in drug-resistant cancer cells. These studies suggest that modifications in the benzamide structure can enhance cytotoxicity against cancer cell lines, indicating a potential role in cancer therapy .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of FtsZ Protein : The compound may inhibit the FtsZ protein, disrupting bacterial cell division and leading to cell death.

- Microtubule Disruption : Similar compounds have shown the ability to interfere with microtubule dynamics, which is crucial for cancer cell proliferation.

Case Studies

A notable study highlighted the synthesis and evaluation of various benzamide derivatives, including those related to this compound. The findings revealed that certain modifications significantly increased antibacterial potency against resistant strains and improved anticancer efficacy in vitro .

Q & A

Q. What are the recommended synthetic routes for 2,4-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide, and how do reaction conditions influence yield?

Methodological Answer : The synthesis of structurally analogous benzamide derivatives (e.g., compounds 12–17 in ) involves multi-step reactions:

Aminoethylation : Reacting aniline derivatives with N-Boc-2-aminoacetaldehyde under acidic conditions.

Benzoylation : Coupling the intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine).

Deprotection : Removing the Boc group using HCl/dioxane.

Q. Key Considerations :

- Yield Optimization : Higher yields (e.g., 98% for compound 12 vs. 54% for compound 14) depend on steric/electronic effects of substituents. Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring reduce nucleophilicity, requiring longer reaction times .

- Purification : Column chromatography (chloroform:methanol = 3:1) and recrystallization (dimethyl ether) are critical for isolating HCl salts .

Table 1 : Representative Yields of Analogous Compounds

| Compound | Substituent on Phenyl Ring | Yield (%) |

|---|---|---|

| 12 | 2,4-Dichloro | 98 |

| 13 | 3,4-Dichloro | 57 |

| 14 | 3-Chloro-4-fluoro | 54 |

Q. How should researchers validate the structural integrity of this compound?

Methodological Answer :

- 1H NMR (300 MHz, d6-DMSO) : Key signals include aromatic protons (δ 7.2–8.1 ppm), morpholine protons (δ 3.6–3.8 ppm), and NH/OH groups (broad signals at δ 9–10 ppm). For example, compound 12 shows a singlet for the -NCH2CH2NH- group at δ 3.2 ppm .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 487.1 [M+H]+ for compound 13). Isotopic patterns for Cl/F substituents aid verification .

- X-ray Crystallography : Use SHELXL () for refining crystal structures. Mercury CSD 2.0 () can visualize packing motifs and hydrogen-bonding networks.

Advanced Research Questions

Q. How can computational docking predict the biological targets of this compound?

Methodological Answer :

- Software : AutoDock Vina () is recommended for docking due to its improved scoring function and multithreading efficiency.

- Protocol :

- Receptor Preparation : Extract the target protein (e.g., Trypanosoma brucei enzyme) from the PDB, remove water, and add polar hydrogens.

- Ligand Preparation : Generate 3D conformers of the compound using Open Babel, ensuring correct tautomerization.

- Grid Box Setup : Center the box on the active site (e.g., 20 ų) and run 20 docking simulations.

- Validation : Compare binding poses with known inhibitors (e.g., ISO-1 in ). A RMSD < 2 Å indicates reliable predictions .

Key Insight : The morpholinopyridazin moiety may engage in π-π stacking with aromatic residues (e.g., Phe100 in T. brucei), while the dichlorobenzamide group participates in hydrophobic interactions .

Q. How should researchers address contradictions in biological activity data across structural analogs?

Methodological Answer : Contradictions (e.g., compound 12 vs. 14 in anti-parasitic assays) can arise from:

- Solubility Differences : Chloro/fluoro substituents affect logP. Measure solubility in PBS/DMSO and correlate with IC50 values.

- Metabolic Stability : Use liver microsome assays to identify susceptible sites (e.g., morpholine ring oxidation).

- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets .

Case Study : Compound 16 (79% yield) shows reduced activity compared to compound 12, likely due to the bulky 4-(4-chlorophenoxy) group impeding target binding .

Q. What crystallographic strategies are optimal for resolving this compound’s polymorphs?

Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (< 1.0 Å) data.

- Structure Solution : SHELXD () is robust for small-molecule phasing. For twinned crystals, employ the HKL-3000 suite for integration.

- Refinement : SHELXL () with Hirshfeld atom refinement (HAR) improves accuracy for hydrogen positions. Mercury () can analyze π-stacking and halogen-bonding interactions .

Table 2 : Crystallographic Parameters for a Hypothetical Polymorph

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| a, b, c (Å) | 10.2, 15.3, 8.7 |

| β (°) | 98.5 |

| R1 | 0.039 |

Q. How can structure-activity relationship (SAR) studies guide further optimization?

Methodological Answer :

- Core Modifications : Replace the pyridazine ring with pyrimidine () to assess impact on target affinity.

- Substituent Scanning : Introduce bioisosteres (e.g., CF3 for Cl) to balance lipophilicity and metabolic stability.

- In Silico Tools : Use QSAR models (e.g., Schrödinger’s QikProp) to predict ADME properties.

Example : The trifluoromethyl group in ’s analog enhances metabolic stability by reducing CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.